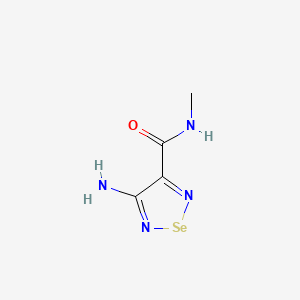
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is a heterocyclic compound containing selenium. It has the molecular formula C₄H₆N₄OSe and a molecular weight of 205.08 g/mol
準備方法
Synthetic Routes and Reaction Conditions
Several methods have been reported for the synthesis of 1,2,5-selenadiazole derivatives, including:
Ring-closure reactions: Selenobenzamides can be reacted with hydrazine hydrate to form selenadiazoles.
Reaction with hydrogen selenide: Dimethylformamide azine can be reacted with hydrogen selenide.
Phosphorus pentaselenide treatment: 1,2-diacetylhydrazine can be treated with phosphorus pentaselenide.
Isoselenocyanates reaction: Isoselenocyanates can be reacted with selenosemicarbazides.
Carboxylic acid reaction: Carboxylic acids can be reacted with selenosemicarbazide and phosphoryl chloride.
Industrial Production Methods
Industrial production methods for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions.
化学反応の分析
Types of Reactions
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The selenium atom in the selenadiazole ring can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
科学的研究の応用
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors.
Materials Science: Selenadiazole derivatives have been explored for their use in thermotropic liquid crystals, corrosion inhibitors, and dyes.
Biological Studies: The compound’s interactions with various enzymes and proteins can be studied to understand its biological activity.
作用機序
The mechanism of action of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide moiety can form hydrogen bonds with these targets, potentially inhibiting their activity . The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,5-Selenadiazole-3-carboxamide: This compound lacks the amino and N-methyl groups but shares the selenadiazole core.
Indole-3-carboxamide derivatives: These compounds have a similar carboxamide moiety but differ in the heterocyclic core structure.
Uniqueness
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
7698-91-1 |
|---|---|
分子式 |
C4H6N4OSe |
分子量 |
205.09 g/mol |
IUPAC名 |
4-amino-N-methyl-1,2,5-selenadiazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4OSe/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9) |
InChIキー |
KVRRSRDUIXUGCU-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=N[Se]N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


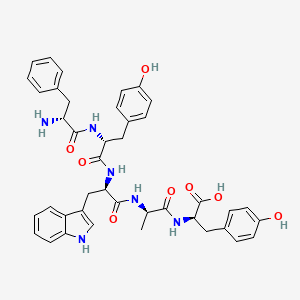
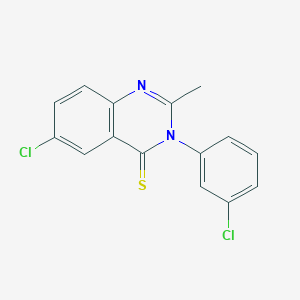
![2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918340.png)
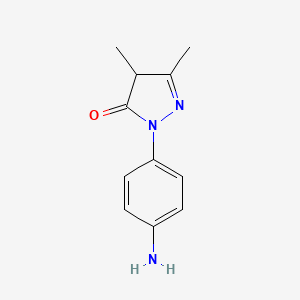

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
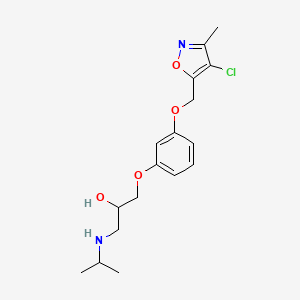


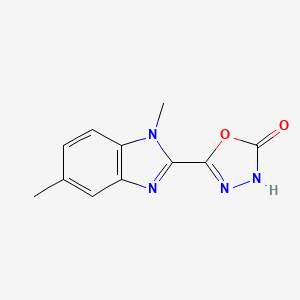

![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)


